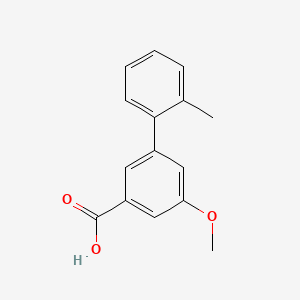

5-Methoxy-3-(2-methylphenyl)benzoic acid

Description

Nomenclature and chemical classification

This compound, systematically known according to International Union of Pure and Applied Chemistry nomenclature as 5-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid, represents a substituted biphenyl carboxylic acid derivative. The compound is registered under Chemical Abstracts Service number 1262004-87-4, providing a unique identifier for this specific molecular structure. The molecular formula C15H14O3 indicates the presence of fifteen carbon atoms, fourteen hydrogen atoms, and three oxygen atoms, resulting in a molecular weight of 242.27 grams per mole.

The structural nomenclature reflects the systematic approach to naming complex organic molecules, where the biphenyl core structure serves as the foundation. The methoxy group (-OCH3) is positioned at the 5-position of one benzene ring, while the methyl group (-CH3) occupies the 2'-position of the adjacent benzene ring. The carboxylic acid functional group (-COOH) is located at the 3-position, creating a specific three-dimensional arrangement that determines the compound's chemical and physical properties.

Chemical classification places this compound within the broader category of aromatic carboxylic acids, specifically as a member of the biphenyl carboxylic acid family. The presence of both electron-donating methoxy and methyl substituents creates unique electronic properties that distinguish it from unsubstituted biphenyl carboxylic acid derivatives. The International Chemical Identifier key GHZOBRISDGBAHL-UHFFFAOYSA-N provides a standardized representation of the molecular structure for computational and database applications.

Historical context and discovery

The development and characterization of this compound reflects the broader evolution of biphenyl chemistry research over the past several decades. While specific historical documentation of this compound's initial synthesis is limited in the available literature, its emergence can be understood within the context of systematic exploration of substituted biphenyl derivatives that began intensifying in the late twentieth century.

The compound's synthesis and characterization likely emerged from efforts to explore structure-activity relationships within the biphenyl carboxylic acid family. Research into biphenyl derivatives has been driven by their potential applications in pharmaceutical development, materials science, and organic synthesis methodologies. The specific substitution pattern of this compound suggests it may have been developed as part of systematic studies examining the effects of methoxy and methyl substituents on biphenyl core structures.

Contemporary availability of this compound through specialized chemical suppliers, including Combi-Blocks Incorporated and Enamine, indicates its recognition as a valuable research chemical. The achievement of high purity levels, typically ranging from 95% to 97%, demonstrates the refinement of synthetic methodologies for its preparation. The development of standardized preparation methods has facilitated its availability for research applications, contributing to ongoing investigations into its chemical properties and potential applications.

Significance in organic chemistry research

This compound holds particular significance in organic chemistry research due to its unique combination of functional groups and substitution patterns. The presence of both electron-donating substituents (methoxy and methyl groups) and an electron-withdrawing carboxylic acid group creates an interesting electronic environment that influences reactivity patterns and potential synthetic applications.

The compound serves as a valuable building block for the synthesis of more complex molecular structures. The carboxylic acid functional group provides numerous opportunities for further chemical modification through standard organic transformations such as esterification, amidation, and reduction reactions. These transformations enable the incorporation of this biphenyl derivative into larger molecular frameworks, making it valuable for synthetic organic chemistry applications.

Research into substituted biphenyl carboxylic acids has revealed their importance in developing new materials with specific properties. The aromatic system provides structural rigidity, while the substitution pattern can be modified to tune physical and chemical properties such as solubility, melting point, and electronic characteristics. The specific arrangement of substituents in this compound offers researchers opportunities to investigate structure-property relationships within this important class of compounds.

The compound's availability in high purity from multiple commercial sources facilitates its use in academic and industrial research settings. This accessibility has likely contributed to its incorporation into various research programs investigating biphenyl derivatives and their applications in organic synthesis, medicinal chemistry, and materials science.

Relationship to biphenyl carboxylic acid family

This compound belongs to the extensively studied biphenyl carboxylic acid family, which encompasses a diverse range of compounds sharing the fundamental biphenyl-carboxylic acid structural motif. Understanding its relationship to other family members provides insight into the broader chemical space and potential applications of these important organic compounds.

The parent compound of this family, 4-biphenylcarboxylic acid (CAS 92-92-2), serves as the foundational structure with the molecular formula C13H10O2 and a molecular weight of 198.22 grams per mole. This unsubstituted derivative exhibits a melting point of 220-225 degrees Celsius and demonstrates limited water solubility, characteristics that can be modified through strategic substitution. The structural comparison reveals how the addition of methoxy and methyl substituents in this compound increases the molecular weight to 242.27 grams per mole while potentially altering physical properties such as solubility and melting behavior.

Other significant family members include various positional isomers and substituted derivatives that illustrate the diversity possible within this structural framework. For example, 2-(3-methylphenyl)benzoic acid (CAS 107412-71-5) with molecular formula C14H12O2 represents a related structure where the methyl group is positioned differently, resulting in distinct chemical properties. The systematic variation of substituent positions and types allows researchers to explore structure-activity relationships and optimize compounds for specific applications.

The biphenyl carboxylic acid family also includes halogenated derivatives such as 4'-fluoro-1,1'-biphenyl-4-carboxylic acid, which demonstrates how halogen substitution can modify the electronic properties of the biphenyl system. These variations highlight the versatility of the biphenyl carboxylic acid scaffold for developing compounds with tailored properties for specific research or commercial applications.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| This compound | 1262004-87-4 | C15H14O3 | 242.27 | Methoxy, methyl |

| 4-Biphenylcarboxylic acid | 92-92-2 | C13H10O2 | 198.22 | None |

| 2-(3-Methylphenyl)benzoic acid | 107412-71-5 | C14H12O2 | 212.24 | Methyl |

| 4'-Fluoro-1,1'-biphenyl-4-carboxylic acid | N/A | C13H9FO2 | 216.21 | Fluoro |

Propriétés

IUPAC Name |

3-methoxy-5-(2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-5-3-4-6-14(10)11-7-12(15(16)17)9-13(8-11)18-2/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZOBRISDGBAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CC(=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70688591 | |

| Record name | 5-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262004-87-4 | |

| Record name | 5-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Optimization

The synthesis begins with two key intermediates:

-

Halogenated benzoic acid precursor : A bromo- or iodo-substituted benzoic acid derivative, often protected at the carboxylic acid group (e.g., methyl ester).

-

2-Methylphenylboronic acid : Provides the ortho-methyl-substituted aryl group.

In a typical procedure, the halogenated benzoic acid ester reacts with 2-methylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like dimethoxyethane (DME) or tetrahydrofuran (THF). The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps.

Key Challenges :

-

Regioselectivity : Ensuring coupling occurs at the correct position (C3) on the benzoic acid scaffold.

-

Protecting Group Strategy : The carboxylic acid group must be protected (e.g., as a methyl ester) to prevent side reactions.

-

Catalyst Loading : Reducing palladium usage to minimize costs and simplify purification.

Typical Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2–5 mol%) |

| Base | Na₂CO₃ |

| Solvent | DME/Water (3:1) |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

Post-coupling, the ester is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl. Yields for analogous Suzuki reactions range from 65% to 85%, depending on steric and electronic factors.

Patent-Based Multi-Step Synthesis

A Chinese patent (CN107778167A) discloses an alternative industrial route emphasizing cost efficiency and scalability. This method avoids toxic cyanide catalysts and leverages readily available starting materials.

Step A: Synthesis of 2-Methyl-3-chloroanisole

-

Reagents : 2,6-Dichlorotoluene, sodium methoxide (30% solution), dimethylformamide (DMF), cuprous salt (SnCl₂ or CuCN).

-

Conditions :

-

Temperature: 80–150°C

-

Time: 15–16 hours

-

-

Mechanism : Nucleophilic aromatic substitution (SNAr), where methoxide replaces one chloride group. The cuprous salt acts as a catalyst, likely stabilizing the transition state.

Step B: Grignard Reaction and Carboxylation

-

Reagents :

-

2-Methyl-3-chloroanisole, bromoethane, magnesium, dry ice (CO₂), THF.

-

-

Procedure :

-

Grignard Formation : Bromoethane reacts with magnesium in THF to form ethylmagnesium bromide.

-

Coupling : 2-Methyl-3-chloroanisole is added dropwise, forming a benzylmagnesium intermediate.

-

Carboxylation : Reaction with dry ice introduces the carboxylic acid group.

-

Optimization Highlights :

-

Solvent Recovery : DMF and THF are recycled, reducing waste.

-

Yield : Up to 98.8% in optimized batches (Example 1 of the patent).

Comparative Analysis of Methods

| Parameter | Suzuki-Miyaura Method | Patent Method |

|---|---|---|

| Starting Materials | Boronic acid, halogenated arene | 2,6-Dichlorotoluene, NaOCH₃ |

| Catalyst | Palladium complex | Cuprous salt (SnCl₂/CuCN) |

| Reaction Steps | 2 (coupling + hydrolysis) | 2 (SNAr + Grignard) |

| Yield | 65–85% | 98–99% |

| Scalability | Moderate | High (industrial focus) |

| Cost | High (Pd catalysts) | Low (bulk reagents) |

Advantages of the Patent Method :

-

Avoids expensive palladium catalysts.

-

Uses inexpensive, widely available reagents (e.g., DMF, THF).

Limitations :

-

Requires careful temperature control during Grignard formation.

-

Generates stoichiometric NaCl waste in Step A.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methoxy-3-(2-methylphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of 5-methoxy-3-(2-methylphenyl)benzaldehyde or this compound.

Reduction: Formation of 5-methoxy-3-(2-methylphenyl)benzyl alcohol or 5-methoxy-3-(2-methylphenyl)benzaldehyde.

Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Applications De Recherche Scientifique

5-Methoxy-3-(2-methylphenyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 5-Methoxy-3-(2-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and methylphenyl groups can influence the compound’s binding affinity and specificity towards its molecular targets, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Substituent Position Effects

The position of substituents on the benzoic acid backbone significantly impacts electronic and steric properties:

- 5-Methoxy vs. 3- or 4-Methoxy Benzoic Acids :

- Electron-Donating Effects : The 5-methoxy group (para to the carboxylic acid) enhances resonance stabilization of the carboxylate anion compared to meta (3-methoxy) or ortho (2-methoxy) positions. This increases acidity (lower pKa) relative to unsubstituted benzoic acid .

- Biosensor Recognition : A yeast-based biosensor study demonstrated that para-substituted benzoic acid derivatives (e.g., 4-hydroxybenzoic acid) exhibit stronger binding affinity than ortho- or meta-substituted analogs. This suggests that the 5-methoxy group in the target compound may optimize interactions with receptor sites .

- 3-(2-Methylphenyl) vs. Electronic Effects: The alkyl group is electron-donating via inductive effects, contrasting with electron-withdrawing groups (e.g., nitro in ), which would decrease the carboxylic acid’s acidity.

Structural Analogs and Their Properties

Activité Biologique

5-Methoxy-3-(2-methylphenyl)benzoic acid, with the CAS number 1262004-87-4, is a benzoic acid derivative that has garnered interest for its potential biological activities. This compound is structurally characterized by a methoxy group and a 2-methylphenyl substituent, which may influence its interaction with biological targets. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial effects of benzoic acid derivatives. For instance, compounds similar to this compound have demonstrated efficacy against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. Research has shown that certain benzoic acid derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

- Case Study : A study investigating the effects of benzoic acid derivatives on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in significant cell growth inhibition and induced apoptosis. The underlying mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.

The biological activity of this compound can be attributed to multiple mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Cell Membrane Interaction : The compound's hydrophobic nature allows it to integrate into lipid membranes, disrupting their integrity.

- Gene Expression Modulation : It can alter gene expression profiles related to apoptosis and cell cycle regulation.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. These efforts often involve structural modifications aimed at increasing potency and selectivity.

Synthesis and Derivatives

The synthesis of new derivatives has been reported in various studies, highlighting the importance of substituent variations on biological activity. For instance:

- Study : A series of methoxy-substituted benzoic acids were synthesized and evaluated for their anticancer properties. The presence of electron-donating groups significantly enhanced their activity against various cancer cell lines.

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-3-(2-methylphenyl)benzoic acid, and how can intermediates be characterized?

Methodological Answer: A common approach involves multi-step substitution and functionalization of the benzoic acid backbone. For example:

- Step 1 : Introduce the 2-methylphenyl group via Suzuki-Miyaura coupling using a boronic acid derivative and a halogenated benzoic acid precursor .

- Step 2 : Install the methoxy group using methylating agents (e.g., dimethyl sulfate) under alkaline conditions .

- Intermediate Characterization : Use H/C NMR to confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) and HPLC (>98% purity) for purity validation .

Q. How can solubility and stability be optimized for this compound in biological assays?

Methodological Answer:

- Solubility : Test polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in PBS (pH 7.4). For poor aqueous solubility, employ cyclodextrin-based encapsulation .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store at 2–8°C in inert atmospheres to prevent oxidation .

Q. What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- NMR : Assign aromatic protons and substituents via H NMR (e.g., coupling patterns for adjacent substituents) and C NMR for carbonyl confirmation (~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragment patterns consistent with methoxy and methylphenyl cleavages .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of this compound?

Methodological Answer:

- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(PPh) vs. PdCl) for Suzuki coupling efficiency. Yields >80% are achievable with ligand-free conditions at 80°C .

- Protection/Deprotection : Temporarily protect the carboxylic acid group as a methyl ester during methoxylation to prevent side reactions, followed by hydrolysis with LiOH .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Replicate experiments using identical cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and control for endotoxin levels.

- Metabolite Interference : Perform LC-MS to rule out degradation products. For example, demethylation of the methoxy group can alter activity profiles .

Q. What strategies resolve ambiguities in NMR spectral data for this compound?

Methodological Answer:

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies : Model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina. Prioritize derivatives with improved binding scores.

- QSAR Analysis : Correlate substituent electronic parameters (Hammett constants) with activity data to predict optimal functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.